Alk-IN-23
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Overview
Description
Alk-IN-23 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in inhibiting ALK wild-type and mutant forms, making it a promising candidate for targeted cancer therapy .
Preparation Methods
The synthesis of Alk-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s potency and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Alk-IN-23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alk-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ALK-related signaling pathways and to develop new ALK inhibitors.
Biology: Employed in cellular assays to investigate the role of ALK in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating ALK-positive cancers, such as NSCLC and anaplastic large cell lymphoma.
Industry: Utilized in drug discovery and development programs to identify and optimize new ALK inhibitors .
Mechanism of Action
Alk-IN-23 exerts its effects by selectively inhibiting the activity of ALK tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and inhibits cancer cell migration and colony formation .
Comparison with Similar Compounds
Alk-IN-23 is compared with other ALK inhibitors, such as crizotinib, ceritinib, and alectinib. While all these compounds target ALK, this compound has shown superior potency against certain ALK mutants, such as L1196M and G1202R. This makes this compound a valuable addition to the arsenal of ALK inhibitors, particularly for patients who have developed resistance to first-generation inhibitors .
Similar compounds include:
Crizotinib: The first ALK inhibitor approved for clinical use.
Ceritinib: A second-generation ALK inhibitor with improved potency.
Alectinib: Known for its efficacy in treating ALK-positive NSCLC with brain metastases
This compound’s unique ability to inhibit multiple ALK mutants highlights its potential as a versatile and effective therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C26H29ClN8O3S |
---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
N-[6-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-1H-indazol-3-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H29ClN8O3S/c1-16(2)39(37,38)22-8-4-3-7-20(22)30-25-19(27)14-28-26(32-25)29-17-9-10-18-21(13-17)33-34-24(18)31-23(36)15-35-11-5-6-12-35/h3-4,7-10,13-14,16H,5-6,11-12,15H2,1-2H3,(H2,28,29,30,32)(H2,31,33,34,36) |
InChI Key |
YTTYYCAUZAPRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(C=C3)C(=NN4)NC(=O)CN5CCCC5 |
Origin of Product |
United States |
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